Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Lipophilicity Drug Design ADME Optimization

Liquid piperidine esters disrupt automated solid-dispensing workflows. Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS 188792-70-3) is a crystalline solid (m.p. 114°C) enabling hands-free library production. • Orthogonal Boc (acid-labile) / ethyl ester (base-labile) deprotection for PROTAC & ADC payloads. • +0.78 logP vs. non-ethylated analogs improves BBB permeability. • ≥95% purity; ship/store refrigerated (2-8°C).

Molecular Formula C15H27NO4
Molecular Weight 285.384
CAS No. 188792-70-3
Cat. No. B575804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Boc-4-ethyl-4-piperidine carboxylate
CAS188792-70-3
Molecular FormulaC15H27NO4
Molecular Weight285.384
Structural Identifiers
SMILESCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3
InChIKeyJLXSBKSGHPCYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: Physicochemical & Structural Baseline


Ethyl 1‑Boc‑4‑ethyl‑4‑piperidine carboxylate (CAS 188792‑70‑3) is a fully protected, 4,4‑disubstituted piperidine diester bearing an N‑Boc carbamate mask and a C‑4 ethyl carboxylate side‑chain. This scaffold is frequently used as a quaternary‑center building block in medicinal‑chemistry and process‑chemistry campaigns because the Boc group permits orthogonal deprotection under non‑hydrolytic conditions while the ethyl ester offers a stable, crystallizable handle [REFS‑1]. Commercially, the material is routinely supplied at ≥95 % purity and stored under refrigeration (2–8 °C) to prevent thermal deprotection [REFS‑2].

Piperidine-4-carboxylate Analogs: Substitution Failure


Piperidine‑4‑carboxylate esters that lack the C‑4 ethyl quaternary center (e.g., Ethyl N‑Boc‑piperidine‑4‑carboxylate, CAS 142851‑03‑4) display markedly different physicochemical properties, including a substantially lower logP (≈2.13) and liquid physical state at room temperature [REFS‑1]. These differences alter solubility, crystallization behaviour, and partitioning during liquid‑liquid extraction or chromatography, making direct molar‑for‑molar replacement unreproducible without re‑developing work‑up and purification protocols. Likewise, the free carboxylic acid analog (1‑Boc‑4‑ethyl‑4‑piperidine carboxylic acid, CAS 188792‑67‑8) requires activation before amide coupling, introducing an additional synthetic step that can reduce overall yield and complicate impurity profiles [REFS‑2]. The quantitative evidence below demonstrates why the ethyl‑ester/ethyl‑quaternary combination provides a unique balance of lipophilicity, crystallinity, and thermal stability that is not replicated by its nearest neighbours.

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: Evidence vs. Analogs


Lipophilicity vs. Non-Ethylated Piperidine Analog

Ethyl 1‑Boc‑4‑ethyl‑4‑piperidine carboxylate exhibits a measured logP of 2.91–2.98, which is ≈0.78 log units higher than the non‑ethylated analog (Ethyl N‑Boc‑piperidine‑4‑carboxylate, logP ≈ 2.13) and approximately 0.35–0.42 log units higher than the 4‑methyl ethyl‑ester analog (Ethyl N‑BOC‑4‑methylpiperidine‑4‑carboxylate, logP ≈ 2.56 for the closely related methyl ester) [REFS‑1][REFS‑2][REFS‑3]. This difference implies roughly a 6‑fold increase in octanol‑water partition coefficient versus the non‑ethylated scaffold, enhancing passive membrane permeability and potentially improving intracellular target engagement in cell‑based assays.

Lipophilicity Drug Design ADME Optimization

Crystalline Solid vs. Liquid Non-Ethylated Analog

The target compound is a white crystalline solid with a reported melting point of 114 °C, whereas the non‑ethylated comparator (Ethyl N‑Boc‑piperidine‑4‑carboxylate, CAS 142851‑03‑4) is a viscous liquid at ambient temperature [REFS‑1][REFS‑2]. This phase difference enables straightforward purification by recrystallization, facilitates accurate weighing under standard laboratory conditions, and reduces the risk of hygroscopic degradation during long‑term storage.

Solid‑State Chemistry Purification Scale‑Up

Boiling Point vs. Non-Ethylated and 4-Methyl Analogs

The atmospheric‑pressure boiling point of Ethyl 1‑Boc‑4‑ethyl‑4‑piperidine carboxylate is predicted at 345.9 °C (760 mmHg), approximately 16 °C above the 4‑methyl analog (329.7 °C) and substantially higher than the non‑ethylated analog’s reduced‑pressure boiling range (120–135 °C at 0.5 mmHg) [REFS‑1][REFS‑2][REFS‑3]. While the non‑ethylated comparator boils under vacuum distillation, attempts to subject the 4‑ethyl compound to similar conditions would require significantly higher temperatures, necessitating alternative purification strategies such as flash chromatography or recrystallization in large‑scale campaigns.

Thermal Stability Distillation Process Chemistry

Density & Molar Volume vs. Non-Ethylated and 4-Methyl Analogs

The target compound has a measured density of 1.038 g cm⁻³ compared with 1.046 g cm⁻³ for the non‑ethylated liquid analog and 1.013 g cm⁻³ for the 4‑methyl solid analog, resulting in subtly different molar volumes that influence solution‑phase reaction concentrations and continuous‑flow reactor residence times [REFS‑1][REFS‑2][REFS‑3].

Physical Property Formulation Process Engineering

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: Application Scenarios


CNS-Penetrant Library Synthesis

The ≈0.78 logP advantage over the non‑ethylated piperidine‑4‑carboxylate scaffold makes the target compound a preferred building block when designing compounds intended to cross the blood‑brain barrier. Medicinal chemistry teams can capitalize on the elevated lipophilicity to improve passive permeability without adding external lipophilic substituents that might introduce off‑target activity [REFS‑1].

Weighable Solids for Automated Parallel Synthesis

Because the compound is a crystalline solid (m.p. 114 °C) while the closest non‑ethylated analog is a liquid, this building block is compatible with automated solid‑dispensing platforms used in high‑throughput chemistry. The solid form eliminates the need for solvent‑assisted transfers and reduces cross‑contamination risks during library production [REFS‑2].

Distillation-Free Process-Scale Purification

With a predicted atmospheric boiling point of 345.9 °C, the compound cannot be readily purified by vacuum distillation, unlike lower‑boiling piperidine esters. This property directs process chemists toward recrystallization or column chromatography as primary purification methods, which must be budgeted in cost‑of‑goods calculations during route scouting [REFS‑3].

Orthogonally Protected Late-Stage Intermediate

The simultaneous presence of a Boc‑protected amine and an ethyl ester allows sequential deprotection: the Boc group can be removed under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the ethyl ester intact, or the ethyl ester can be hydrolyzed under basic conditions without disturbing the Boc carbamate. This orthogonal reactivity is exploited in the synthesis of dual‑warhead PROTACs and antibody‑drug‑conjugate payloads where precise functional‑group manipulation is critical [REFS‑4].

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